(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid

Cytotoxicity Drug safety Aldose reductase inhibitor

(3-Thioxo-2,3-dihydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetic acid, widely designated cemtirestat (also CMTI), is a carboxymethylated mercaptotriazinoindole that functions as a potent aldose reductase (AKR1B1) inhibitor with intrinsic, metal-independent radical-scavenging antioxidant activity. The compound was identified from a screen of fifteen indole-1-acetic acid derivatives as the most promising inhibitor.

Molecular Formula C11H8N4O2S
Molecular Weight 260.27 g/mol
CAS No. 309283-89-4
Cat. No. B1668374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid
CAS309283-89-4
Synonyms3-mercapto-5H-1,2,4-triazino(5,6-b)indole-5-acetic acid
cemtirestat
Molecular FormulaC11H8N4O2S
Molecular Weight260.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NNC(=S)N=C3N2CC(=O)O
InChIInChI=1S/C11H8N4O2S/c16-8(17)5-15-7-4-2-1-3-6(7)9-10(15)12-11(18)14-13-9/h1-4H,5H2,(H,16,17)(H,12,14,18)
InChIKeyLCMDWJXBUZDEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility22 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cemtirestat (CAS 309283-89-4): A Bifunctional Aldose Reductase Inhibitor–Antioxidant Triazinoindole for Diabetic Complication Research


(3-Thioxo-2,3-dihydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetic acid, widely designated cemtirestat (also CMTI), is a carboxymethylated mercaptotriazinoindole that functions as a potent aldose reductase (AKR1B1) inhibitor with intrinsic, metal-independent radical-scavenging antioxidant activity. The compound was identified from a screen of fifteen indole-1-acetic acid derivatives as the most promising inhibitor [1]. It bears a reactive 3-thioxo (mercapto) group on the fused triazinoindole core, a feature that distinguishes it from oxo-analogs and confers bifunctional pharmacology—simultaneous polyol-pathway blockade and direct reactive oxygen species quenching—not shared by clinically established aldose reductase inhibitors such as epalrestat [2][3].

Why Aldose Reductase Inhibitors Are Not Interchangeable: Cemtirestat (309283-89-4) vs. Epalrestat, COTI, and Other In-Class Candidates


Aldose reductase inhibitors (ARIs) within the carboxylic acid class—including epalrestat, fidarestat, and the oxotriazinoindole COTI—exhibit profound divergence in cytotoxicity, selectivity against the off-target aldehyde reductase (AKR1A1), and intrinsic antioxidant capacity. Epalrestat, the only clinically approved ARI, displays measurable cytotoxicity across multiple cell lines at relevant concentrations, whereas cemtirestat remains non-cytotoxic even at 1000 µM in yeast spotting assays [1]. The oxo-analog COTI, created by isosteric replacement of the 3-thioxo sulfur with oxygen, loses the intrinsic radical-scavenging activity that defines cemtirestat’s bifunctional mechanism and demonstrates a distinct neuroprotective profile that includes toxicity at concentrations ≥2.5 µM in PC12 cells [2][3]. Generic substitution without accounting for these multidimensional differences—cytotoxicity, polyol-pathway inhibition potency, aldehyde reductase selectivity, and direct antioxidant action—would confound experimental interpretation and compromise translational relevance.

Quantitative Differentiation Evidence: Cemtirestat (309283-89-4) vs. Closest Analogs Across Six Selection-Critical Dimensions


Cytotoxicity Profile: Cemtirestat Demonstrates Remarkably Low Cytotoxicity Across Five Cell Lines in Contrast to Epalrestat

In a comprehensive toxicity assessment, cemtirestat was compared with the clinically used epalrestat across five cell lines (BV-2 microglia, VH10 fibroblasts, INS-1E pancreatic β-cells, HCT116 colon cancer, HIEEC endometrial epithelial) using five distinct viability assays (MTT, neutral red uptake, BrdU incorporation, WST-1, propidium iodide/flow cytometry). Cemtirestat showed remarkably low cytotoxicity in all tests, whereas epalrestat produced measurable cytotoxicity under identical conditions [1]. In a yeast spotting assay, cemtirestat at concentrations as high as 1000 µM did not significantly affect Saccharomyces cerevisiae growth rate [1]. In a 120-day repeated oral toxicity study in male Wistar rats at 6.4 mg/kg/day, no significant behavioral alterations or toxicological manifestations were observed [1].

Cytotoxicity Drug safety Aldose reductase inhibitor Epalrestat comparison

Antioxidant Potency: Cemtirestat Inhibits Lipid Peroxidation ~3× More Potently Than Glutathione in Liposomal Systems

In a DOPC liposome model exposed to peroxyl radicals generated by AAPH, cemtirestat (CMTI-SH, 100–500 µM) inhibited lipid peroxidation more efficiently than the endogenous antioxidant glutathione (GSH). At equimolar concentrations, GSH produced consistently shorter induction periods (approximately half) compared with CMTI-SH [1]. Concentration-dependence analysis at the 80th minute revealed approximately three times higher IC50 for GSH relative to CMTI-SH [1]. Furthermore, the combination of CMTI-SH and GSH produced a synergistic rather than additive effect on the induction period, attributable to GSH-mediated reduction of cemtirestat disulfide back to the active thiol form, establishing a self-regenerating antioxidant cycle [1]. In a separate DPPH radical-scavenging assay, cemtirestat achieved an IC50 of ≈3 µM [2].

Antioxidant activity Lipid peroxidation Glutathione comparison Peroxyl radical scavenging

In Vivo Diabetic Neuropathy Reversal: Cemtirestat Normalizes Thermal and Tactile Sensory Deficits in ZDF Rats

In Zucker Diabetic Fatty (ZDF) rats—a validated model of type 2 diabetes—oral cemtirestat administered at 2.5 and 7.5 mg/kg/day for two months (starting at 5 months of age) produced the following outcomes: (i) partial inhibition of sorbitol accumulation in red blood cells and the sciatic nerve; (ii) markedly decreased plasma levels of thiobarbituric acid reactive substances (TBARS, a lipid peroxidation marker); (iii) normalization of peripheral neuropathy symptoms with high statistical significance, as assessed by thermal hypoalgesia (tail-flick and hot-plate tests) and tactile allodynia (von Frey filament test) [1]. Critically, cemtirestat treatment did not affect the physical or glycemic status of the animals, indicating that the neuropathic symptom improvement was independent of glucose lowering [1]. The authors concluded that aldose reductase inhibition alone is insufficient to explain the full therapeutic benefit, implicating the compound's antioxidant activity as a contributing mechanism [1].

Diabetic peripheral neuropathy In vivo efficacy ZDF rat model Sorbitol pathway inhibition

Selectivity Profile: Cemtirestat Scaffold Optimization via S→O Isosteric Replacement Markedly Improves Aldehyde Reductase Selectivity

The original cemtirestat (thioxotriazinoindole) was characterized with an IC50 in the submicromolar range for aldose reductase (AKR1B1) and demonstrated high selectivity relative to the structurally related aldehyde reductase (AKR1A1), an important off-target whose inhibition is associated with poor clinical tolerability of earlier ARIs [1]. Subsequent scaffold optimization by isosteric replacement of the 3-thioxo sulfur with oxygen, combined with variable N(2) substitution, produced oxotriazinoindole (OTI) analogs with markedly enhanced inhibition selectivity relative to aldehyde reductase [2]. The more electronegative and sterically less demanding oxygen of the OTI series forms a stronger H-bond with Leu300 of aldose reductase and confers greater rotational flexibility to the carboxymethyl pharmacophore, explaining the improved selectivity at the molecular level [2]. This body of work establishes the thioxotriazinoindole core as a privileged scaffold from which selectivity-optimized derivatives can be rationally designed, while cemtirestat itself maintains a favorable selectivity window suitable for use as a reference inhibitor.

Aldose reductase selectivity Aldehyde reductase off-target Isosteric replacement Structure-activity relationship

Differential Neuroprotection: Cemtirestat Prevents ROS Production Across All Neurotoxic Models, Whereas Epalrestat Fails in the 4-HNE Model

In a comparative neuroprotection study using neuron-like PC12 cells and BV2 microglia exposed to four distinct neurotoxic models (high glucose, 6-OHDA, high glucose + 6-OHDA, and 4-HNE), cemtirestat (CMTI), its oxo-analog COTI, epalrestat (EPA), and the antioxidant stobadine (STB) were evaluated. CMTI, COTI, and STB prevented ROS production in all toxic models tested. In contrast, EPA failed to prevent ROS generation in the 4-HNE model, indicating a narrower spectrum of antioxidant neuroprotection [1]. In the high glucose + 6-OHDA model, all ARIs (CMTI, COTI, EPA) at 1–50 µM inhibited the increase in iNOS, IL-1β, TNF-α, 3-NT, and total oxidant status, and at 1–10 µM increased SOD, CAT, GPx, and total antioxidant status [2]. However, COTI decreased cell viability at concentrations ≥2.5 µM in the high glucose model alone, whereas CMTI maintained protective effects across a broader concentration range (1–10 µM) without toxicity [2].

Neuroprotection Reactive oxygen species PC12 cells Epalrestat comparison COTI comparison

Crystal Structure-Guided Differentiation: Cemtirestat's Unique Binding Mode at 1.26 Å Resolution Reveals a New Scaffold for Aldose Reductase Inhibition

The co-crystal structure of human aldose reductase (AKR1B1) in complex with cemtirestat was solved at 1.26 Å resolution (PDB: 4QX4) [1]. The structure revealed that cemtirestat represents a new scaffold for aldose reductase inhibition, distinct from the classic carboxylic acid ARIs such as epalrestat, fidarestat, and sorbinil [1]. Key interactions include the carboxymethyl group occupying the anion-binding pocket and the triazinoindole core engaging the specificity pocket via contacts with Leu300 [1][2]. The 3-thioxo (mercapto) group participates in interactions that differ fundamentally from those available to oxo-analogs; OTI derivatives form a stronger H-bond with Leu300 due to the more electronegative oxygen, a structural insight that directly enabled the rational design of selectivity-optimized OTI analogs [2]. This high-resolution structural information—unique among publicly available triazinoindole–AR co-crystal structures—provides an atomic-level template for structure-guided optimization that is unavailable for most in-class comparator compounds.

X-ray crystallography Binding mode Structure-based drug design PDB 4QX4 Triazinoindole scaffold

Optimal Procurement and Application Scenarios for Cemtirestat (309283-89-4) Based on Quantitative Differentiation Evidence


Preclinical Diabetic Neuropathy Models Requiring Glucose-Independent Neuroprotection

Cemtirestat is the preferred aldose reductase inhibitor for rodent models of diabetic peripheral neuropathy where the experimental objective is to dissociate polyol-pathway inhibition plus antioxidant neuroprotection from glycemic control. In ZDF rats, 2.5–7.5 mg/kg/day oral cemtirestat normalized thermal hypoalgesia and tactile allodynia without affecting blood glucose or body weight . This glucose-independent efficacy distinguishes cemtirestat from interventions that confound neuropathy endpoints through indirect metabolic improvement. Procurement of cemtirestat (≥95% purity, ≥3-year shelf life at −20 °C) is supported by documented in vivo dosing protocols and behavioral endpoint validation .

Comparative Selectivity Profiling of Aldose Reductase Inhibitors Against Aldehyde Reductase (AKR1A1)

Cemtirestat serves as the reference thioxotriazinoindole for head-to-head selectivity studies against the closely related off-target aldehyde reductase (AKR1A1). The compound's submicromolar AKR1B1 IC50 and qualitatively high selectivity relative to AKR1A1 have been established , and its scaffold forms the basis for the OTI series where S→O replacement markedly enhanced selectivity . Researchers evaluating novel ARIs for selectivity should include cemtirestat as the thioxo-reference to control for the contribution of the 3-mercapto group to the selectivity window, a comparison that cannot be performed using epalrestat (different chemotype) or COTI alone (lacking the thiol moiety).

Dual-Mechanism (ARI + Direct Antioxidant) Experimental Paradigms in Cellular Oxidative Stress Models

For experimental designs requiring simultaneous aldose reductase inhibition and direct radical scavenging within a single molecule—without the confounding variable of a second pharmacological agent—cemtirestat is uniquely positioned. Its bifunctional mechanism has been demonstrated in PC12 cells exposed to high glucose + 6-OHDA, where cemtirestat (1–10 µM) both inhibited AR-driven sorbitol production and directly prevented ROS generation across all toxic models tested, a breadth of antioxidant protection not achieved by epalrestat (which failed in the 4-HNE model) . The compound's intrinsic ROS-scavenging hierarchy (ROO• > H₂O₂ > O₂•⁻) has been independently characterized in cell-free chemical systems , enabling researchers to predict the radical species most effectively quenched in their specific experimental context. Procurement of cemtirestat rather than epalrestat or COTI is indicated when the experimental readout requires both AR enzymatic inhibition and direct antioxidant action from a single chemical entity.

Structure-Based Drug Design and Molecular Docking Studies Targeting Aldose Reductase

Cemtirestat is the only triazinoindole aldose reductase inhibitor for which a publicly available, high-resolution (1.26 Å) co-crystal structure with human AKR1B1 has been deposited (PDB: 4QX4) . This structure reveals the precise binding pose, key residue contacts (including Leu300), and the interaction pattern of the carboxymethyl pharmacophore and the triazinoindole core within the enzyme active site . Computational chemists and structural biologists designing novel ARIs based on the triazinoindole scaffold should procure cemtirestat as the structural reference ligand for docking validation, molecular dynamics simulations, and pharmacophore modeling, rather than relying on homology models or lower-resolution structures of chemotypically distinct inhibitors. The 1.26 Å resolution permits unambiguous assignment of water-mediated interactions and ligand conformation, features critical for accurate free-energy perturbation calculations in lead optimization campaigns.

Quote Request

Request a Quote for (3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.